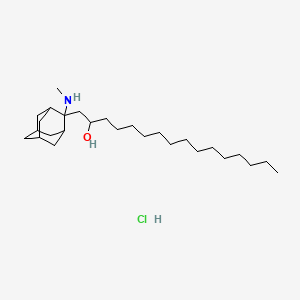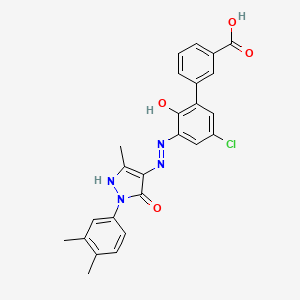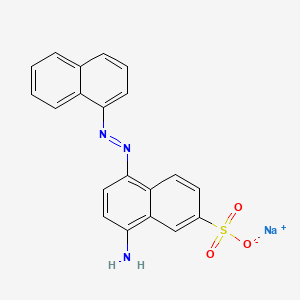
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color change properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-amino-5-naphthol in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.
科学研究应用
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in diagnostic tests and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and as an additive in various products.
作用机制
The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Phenol Red: Commonly used in cell culture media as a pH indicator.
Uniqueness
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural features and the presence of both amino and sulphonate groups, which enhance its solubility and reactivity. Its distinct color change properties and stability under various conditions make it particularly valuable in scientific research and industrial applications.
属性
CAS 编号 |
75627-23-5 |
|---|---|
分子式 |
C20H14N3NaO3S |
分子量 |
399.4 g/mol |
IUPAC 名称 |
sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
NNJUZBXHCXWEHT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


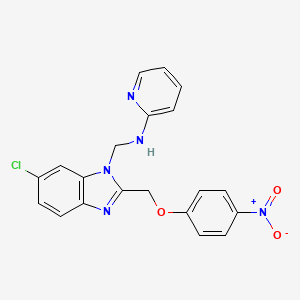
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
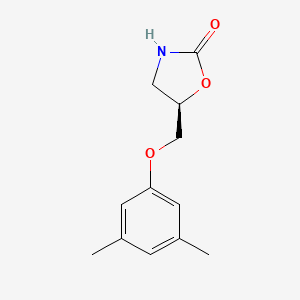

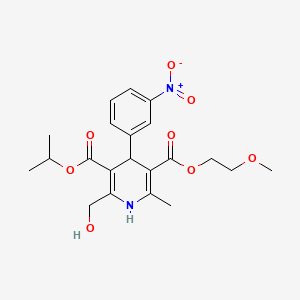

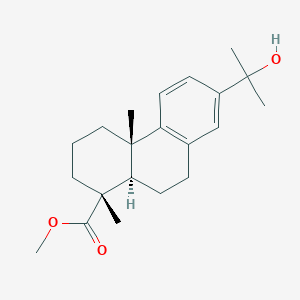
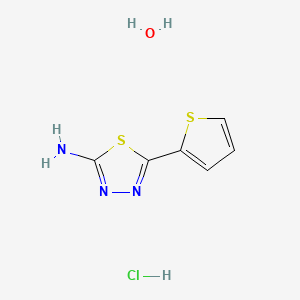
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
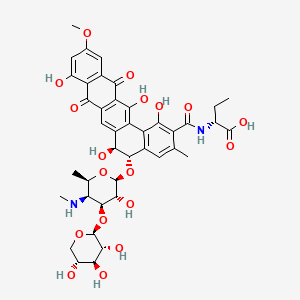
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
